2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boron group, often using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Reagents like (3,5-bis(trifluoromethyl)phenyl)lithium are used to prevent aryl addition to sensitive moieties.
Major Products
Scientific Research Applications
2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki–Miyaura coupling for synthesizing complex organic molecules.
Biology: In the development of bioconjugates and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. The process involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Fluorophenylboronic Acid
- Pinacolborane
Uniqueness
2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its:
Properties
Molecular Formula |
C13H14BF5O2 |
---|---|
Molecular Weight |
308.05 g/mol |
IUPAC Name |
2-[3,4-difluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(17,18)19)10(16)9(15)6-7/h5-6H,1-4H3 |
InChI Key |
WWQDTAUAUDRXPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(F)(F)F |
Origin of Product |
United States |
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